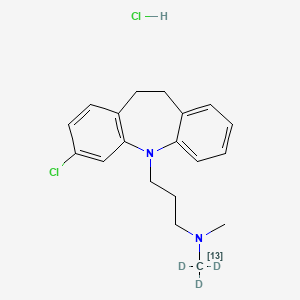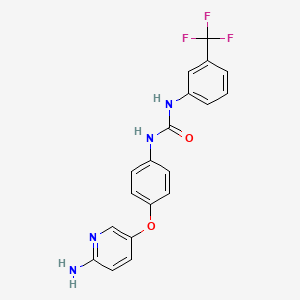
CCR5 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCR5 antagonist 3 is a small-molecule compound that targets the chemokine receptor 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for the human immunodeficiency virus (HIV), making it a significant target for therapeutic intervention in HIV infection and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCR5 antagonist 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of high-throughput screening to identify lead compounds, followed by optimization of their chemical structure to enhance potency and selectivity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires the use of advanced chemical engineering techniques, such as continuous flow reactors and automated synthesis platforms, to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
CCR5 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its interaction with the CCR5 receptor.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its potency and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .
Scientific Research Applications
CCR5 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of the CCR5 receptor and its role in various chemical reactions
Biology: Employed in research to understand the role of CCR5 in immune cell migration and its involvement in inflammatory diseases
Medicine: Investigated as a potential therapeutic agent for treating HIV infection, stroke, and other diseases where CCR5 plays a critical role
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the CCR5 receptor
Mechanism of Action
CCR5 antagonist 3 exerts its effects by binding to the CCR5 receptor on the surface of immune cells, such as T-lymphocytes and macrophages. This binding prevents the interaction of CCR5 with its natural ligands, thereby inhibiting the signaling pathways that mediate immune cell migration and inflammation . In the context of HIV infection, this compound blocks the entry of the virus into host cells by preventing the virus from using CCR5 as a co-receptor .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV infection
Vicriviroc: Another CCR5 antagonist investigated for its potential in treating HIV and other diseases
Aplaviroc: A CCR5 antagonist that has been studied for its therapeutic potential
Uniqueness
CCR5 antagonist 3 is unique in its enhanced potency, selectivity, and ability to cross the blood-brain barrier, making it a promising candidate for treating neurological conditions such as stroke . Its improved pharmacokinetic properties and reduced side effects compared to other CCR5 antagonists further highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C30H41F2N5O2S |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-[(1S)-3-[(1R,5S)-3-(5-acetyl-2-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2S/c1-19-33-27-17-35(20(2)38)12-8-28(27)37(19)25-15-23-3-4-24(16-25)36(23)13-7-26(22-9-14-40-18-22)34-29(39)21-5-10-30(31,32)11-6-21/h9,14,18,21,23-26H,3-8,10-13,15-17H2,1-2H3,(H,34,39)/t23-,24+,25?,26-/m0/s1 |
InChI Key |
CHNHYOHQPDHUOP-HLMSNRGBSA-N |
Isomeric SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |
Canonical SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



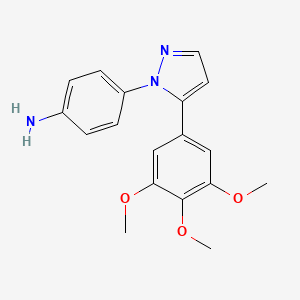
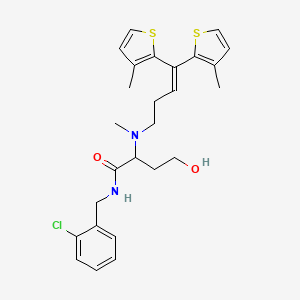
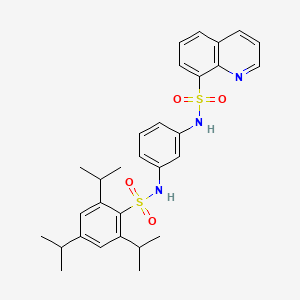
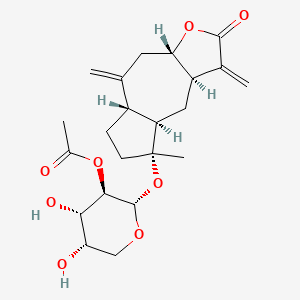
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
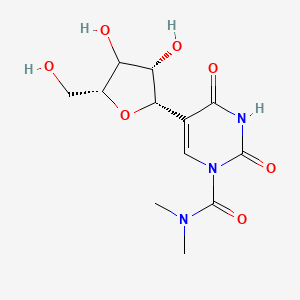
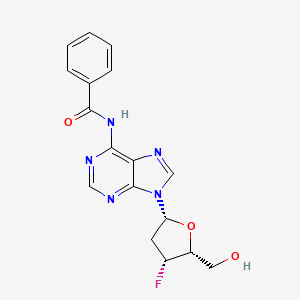

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)


